![molecular formula C17H19ClN4 B2834072 3-(4-氯苯基)-N-异丙基-2,5-二甲基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 862192-76-5](/img/structure/B2834072.png)

3-(4-氯苯基)-N-异丙基-2,5-二甲基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

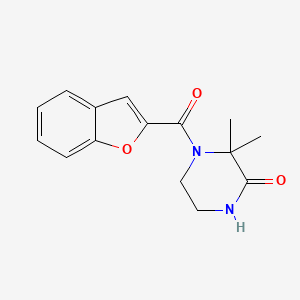

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has additional functional groups: a 4-chlorophenyl group, an isopropyl group, and two methyl groups.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, along with the attached functional groups. Techniques like NMR and IR spectroscopy can be used to confirm the structure .科学研究应用

抗微生物和抗癌剂

吡唑并[1,5-a]嘧啶类化合物,包括由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的衍生物,已显示出显着的体外抗微生物和抗癌活性。具体来说,某些合成的化合物显示出比参考药物多柔比星更高的抗癌活性,同时表现出良好至优异的抗微生物活性(Hafez, El-Gazzar, & Al-Hussain, 2016)。

杀虫和抗菌潜力

对吡唑并[1,5-a]嘧啶衍生物的研究还包括通过微波辐照环缩合合成它们,并评估其杀虫和抗菌潜力。研究表明,这些化合物通过创新的合成途径制备,有望解决农业害虫和细菌感染 (Deohate & Palaspagar, 2020)。

合成和结构分析

对该化学空间的进一步探索包括合成含有酰胺部分的新型 1-芳基吡唑并[3,4-d]嘧啶衍生物。这些研究对于理解生物活性的结构要求至关重要,其中 X 射线衍射方法通常用于详细的结构分析(Liu et al., 2016)。

聚合物合成催化剂

在直接生物应用领域之外,吡唑并[1,5-a]嘧啶衍生物已被探索作为聚合物合成催化体系中的配体。例如,芳香胺配体(包括类似于吡唑并[1,5-a]嘧啶的结构)已与氯化铜 (I) 一起用于创建用于聚合 2,6-二甲基苯酚的高活性催化剂体系(Kim et al., 2018)。

抗增殖活性

已通过碱催化反应合成的嘧啶并[1,6-a]噻吩并[2,3-d]嘧啶衍生物的抗增殖活性已针对人乳腺癌和小鼠成纤维细胞系进行了评估,突出了结构和活性关系,这对设计有效的抗癌剂至关重要(Atapour-Mashhad et al., 2017)。

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial protein kinase involved in cell cycle regulation, and EGFR-TK plays a significant role in cellular activities such as growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, leading to a significant alteration in cell cycle progression . Similarly, it shows inhibitory activity against EGFR-TK, which can lead to a decrease in the aberrant catalytic activity of PTKs caused by mutation or over-expression .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell proliferation and growth. By inhibiting CDK2, it interferes with the phosphorylation of key components for cell proliferation . The inhibition of EGFR-TK disrupts the signaling pathways that contribute to the development and progression of many diseases, including cancer .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within cells . The compound’s inhibitory activity against EGFR-TK can lead to a decrease in the aberrant catalytic activity of PTKs, potentially influencing the progression of diseases like cancer .

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-16(12(4)21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRILODHOUMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)

![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)